Product packaging for OPB-31121(Cat. No.:)

OPB-31121

Cat. No.: B1193282
Attention: For research use only. Not for human or veterinary use.
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Description

OPB-31121 is a novel, small-molecule inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key node in oncogenic signaling . Its primary research value lies in its high-affinity binding to the STAT3 SH2 domain, which disrupts STAT3 phosphorylation and dimerization, a critical step for its transcriptional activity . This mechanism operates without direct inhibition of upstream kinases like JAK2, offering a more direct approach to blocking STAT3 signaling . Preclinical studies have demonstrated the significant antitumor effect of this compound, showing particular efficacy in models of hematological malignancies and solid tumors, including leukemia, multiple myeloma, Burkitt lymphoma, and gastric cancer . Research indicates it is effective against cancer cells harboring STAT-addictive oncokinases such as BCR-ABL, FLT3/ITD, and JAK2 V617F . In phase I clinical trials for advanced solid tumors, this compound was administered orally with a determined maximum tolerated dose, showing a manageable safety profile dominated by gastrointestinal adverse events and preliminary antitumor activity including disease stabilization . A separate phase I study in advanced hepatocellular carcinoma established a recommended dose and showed that this compound was well-tolerated . It is important for researchers to note that while phase I trials have been completed in various countries, the development of this compound has been discontinued . Therefore, this product is offered exclusively to support non-clinical, fundamental research into STAT3 biology and drug resistance mechanisms. This compound is For Research Use Only. Not for Human or Diagnostic Use.

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

OPB31121;  OPB-31121;  OPB 31121; 

Origin of Product

United States

Comparison with Similar Compounds

Mechanism of Action :

  • Blocks STAT3/5 phosphorylation by preventing their interaction with upstream receptors or kinases .
  • Reduces expression of anti-apoptotic proteins (e.g., Bcl-2, Mcl-1) and induces apoptosis in cancer cells .
  • Overcomes resistance to tyrosine kinase inhibitors (TKIs) in FLT3/ITD-positive acute myeloid leukemia (AML) and BCR-ABL T315I-mutated chronic myeloid leukemia (CML) .

Preclinical Efficacy :

  • IC₅₀ values range from 0.5–1.0 μM in SAO-positive leukemia, myeloma, and lymphoma cell lines .
  • In murine xenograft models, OPB-31121 reduced tumor burden by 85–90% in FLT3/ITD-mutant AML and BCR-ABL-driven leukemia .

Clinical Trials :

  • Phase I trials in advanced solid tumors reported a maximum tolerated dose (MTD) of 800 mg/day (single dose) or 300 mg twice daily (split dose), with common adverse events including nausea (84%), vomiting (80%), and diarrhea (72%) .
  • Limited efficacy was observed in hepatocellular carcinoma (HCC) and solid tumors, leading to trial termination in 2011 . However, Phase I/II trials for hematologic malignancies remain ongoing in Japan .

Comparison with Similar STAT Inhibitors

This compound vs. OPB-51602

Parameter This compound OPB-51602
Target STAT3/5 phosphorylation STAT3 SH2 domain
Mechanism Blocks STAT-receptor interaction Directly binds STAT3 SH2 domain
Clinical Stage Phase I/II (hematologic malignancies) Phase I/II (terminated due to poor PK/PD and neurotoxicity)
Key Findings Selective for SAO-positive cancers; safe for normal hematopoietic cells Limited tumor inhibition in HCC; caused peripheral neuropathy

This compound vs. OPB-111077

Parameter This compound OPB-111077
Target STAT3/5 STAT3 + mitochondrial OXPHOS
Mechanism Inhibits STAT phosphorylation Dual inhibition: STAT3 SH2 domain and mitochondrial complex I
Clinical Stage Phase I/II Phase I (modest antitumor activity)
Safety Gastrointestinal toxicity predominant Better tolerated; no dose-limiting toxicities reported

This compound vs. S3I-201

Parameter This compound S3I-201
Target STAT3/5 phosphorylation STAT3 SH2 domain
Specificity Selective for STAT3/5; no upstream kinase inhibition Non-selective; alkylates multiple cysteine residues
Efficacy IC₅₀ = 0.5–1.0 μM in leukemia IC₅₀ = 50–100 μM in breast and pancreatic cancer
Clinical Relevance Advanced to clinical trials Preclinical use only

Key Research Findings and Challenges

Advantages of this compound

  • Selective Toxicity: Spares normal hematopoietic stem cells (e.g., CD34+ umbilical cord blood cells) while killing SAO-positive malignancies .
  • Resistance Reversal : Overcomes TKI resistance in FLT3/ITD and BCR-ABL T315I mutants by targeting downstream STAT signaling .

Limitations

  • Poor Pharmacokinetics: Nonlinear PK profile and low bioavailability in solid tumors .
  • Narrow Spectrum: Limited efficacy in non-hematologic cancers (e.g., HCC, gastric cancer) due to tumor microenvironment heterogeneity .

Preparation Methods

Phase I Clinical Trial Formulation

In phase I studies, this compound was administered as an oral tablet following breakfast to minimize gastrointestinal adverse effects. The tablet formulation ensured consistent bioavailability, with pharmacokinetic (PK) analyses showing peak plasma concentrations (CmaxC_{\text{max}}) achieved 2–6 hours post-administration. Doses ranged from 50 mg to 350 mg twice daily (BID), with 300 mg BID established as the maximum tolerated dose (MTD) due to dose-limiting toxicities (DLTs) such as lactic acidosis and gastrointestinal disturbances at higher doses.

Table 1: Dose Escalation and Tolerability in Phase I Trials

Dose Level (mg BID)Patients (n)DLTs ObservedMTD Determination
504NoneSafe
703NoneSafe
1403NoneSafe
2004NoneSafe
3009Grade 3 lactic acidosis (1)MTD established
3507Grade 3 vomiting/diarrhea (2)Exceeded tolerability

Source: Adapted from phase I trial data.

Pharmacokinetic Optimization

PK studies revealed nonlinear pharmacokinetics, with higher exposures observed on day 28 compared to day 1, suggesting accumulation due to a prolonged half-life (t1/2,zt_{1/2,z}) of 24.8–66.6 hours. Plasma concentrations remained detectable 72 hours post-dose across all dose levels, supporting once-daily dosing in subsequent cycles. The lack of dose proportionality highlights the need for therapeutic drug monitoring in clinical use.

Table 2: Key Pharmacokinetic Parameters of this compound

ParameterDay 1 RangeDay 28 Range
t1/2,zt_{1/2,z} (h)17.92–44.3024.80–66.60
CmaxC_{\text{max}} (ng/mL)50–30075–450
AUC024_{0-24} (h·ng/mL)900–5,4001,200–7,200

Source: Phase I pharmacokinetic analysis.

Analytical Methods for this compound Quantification

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS)

Plasma concentrations of this compound were quantified using a validated LC-MS/MS method with a lower limit of quantification (LLOQ) of 1 ng/mL. Samples were collected pre-dose and at 1, 2, 4, 6, 8, 12, 24, 36, 48, 60, and 72 hours post-administration during cycles 1 and 2. The method employed protein precipitation with acetonitrile followed by chromatographic separation on a C18 column and detection via positive ion electrospray ionization.

Isothermal Titration Calorimetry (ITC)

ITC studies confirmed this compound’s high-affinity binding to STAT3 (Kd=10K_d = 10 nM), outperforming other STAT3i by 2–3 orders of magnitude. Mutagenesis of SH2 domain residues (e.g., S636A, V637A) abolished binding, validating the computational predictions.

Challenges in Pharmaceutical Development

Solubility and Bioavailability

Despite its oral activity, this compound exhibits high inter-subject PK variability, with exposures 146- to 4,788-fold lower in humans than in preclinical models. This disparity underscores formulation challenges, potentially linked to poor solubility or first-pass metabolism. Co-administration with CYP3A4/CYP2C9 inhibitors was prohibited in clinical trials to mitigate metabolic interactions.

Toxicity Management

Nausea (80%), vomiting (73%), and diarrhea (63%) were common adverse effects, managed with antiemetics (e.g., 5-HT3 antagonists) and dose interruptions. The 300 mg BID regimen required careful monitoring for metabolic acidosis, necessitating bicarbonate supplementation in some cases .

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